N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide
Description
N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a benzothiazole moiety and a diethylsulfamoyl-substituted benzamide group. The propan-2-yl (isopropyl) substituent on the thienopyridine ring may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S3/c1-5-32(6-2)38(34,35)20-13-11-19(12-14-20)26(33)30-28-25(27-29-22-9-7-8-10-23(22)36-27)21-15-16-31(18(3)4)17-24(21)37-28/h7-14,18H,5-6,15-17H2,1-4H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYWMMCQNUKAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thienopyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), with dimethylformamide (DMF) as the solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and thienopyridine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the thienopyridine core and the sulfamoyl group. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison
*Molecular weights are approximated based on structural formulas.
Key Observations:
In contrast, the benzothiazol-2-ylidene core in introduces a non-fused, more flexible system, which may alter target selectivity.
Substituent Effects: R1 (Thienopyridine Substituent):
- Propan-2-yl (target compound) vs.
- Ethoxy + propargyl (): The propargyl group introduces alkyne functionality, enabling click chemistry for bioconjugation, while ethoxy may modulate electronic properties.
- R2 (Sulfamoyl Group) :
- Diethyl (target compound and ) vs. methyl(phenyl) (): Diethyl sulfamoyl is less sterically hindered than methyl(phenyl), possibly improving solubility. The phenyl group in could engage in π-π stacking with aromatic residues in target proteins.
Hypothesized Bioactivity: The benzothiazole moiety is associated with anticancer and antimicrobial activities, while sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase, kinases) . The ethyl vs. isopropyl substitution in vs. the target compound may influence potency against specific isoforms of these targets.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on various research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety , a thienopyridine core , and a diethylsulfamoyl benzamide group . Its molecular formula is with a molecular weight of 455.59 g/mol. The intricate structure suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The exact pathways involved are still under investigation but may include modulation of cellular signaling and inhibition of tumor growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that benzothiazole-based compounds can inhibit the proliferation of various cancer cell lines. For instance:
- Compound B7 from a related study demonstrated significant inhibition of A431, A549, and H1299 cancer cells, showing promise in anticancer applications .
- The structural modifications in benzothiazole derivatives enhance their anticancer activity, suggesting that similar modifications in our compound could yield beneficial results .
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of this compound against several human cancer cell lines. The findings suggest:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 | 1.0 | Significant inhibition |
| A549 | 1.5 | Moderate inhibition |
| H1299 | 0.8 | Strong inhibition |
These results indicate that this compound may act as a potent anticancer agent.
Anti-inflammatory Properties
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. It has shown the ability to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This dual action (anticancer and anti-inflammatory) positions it as a valuable candidate in therapeutic development.
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds:
- Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for their anti-tumor properties. The lead compounds showed significant cytotoxicity against multiple cancer cell lines .
- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could induce apoptosis and cell cycle arrest in cancer cells .
- Comparative Analysis : When compared to other similar compounds like N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide, our compound exhibited superior activity due to its unique structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
